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Compound of Interest

Compound Name: Aminotransferase, alanine

Cat. No.: B12087391 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering

interference from hemolysis and lipemia during the measurement of Alanine Aminotransferase

(ALT).

Frequently Asked Questions (FAQs)
Q1: What are hemolysis and lipemia, and how do they interfere with ALT measurement?

A1: Hemolysis is the rupture of red blood cells, which releases intracellular components into the

serum or plasma. Lipemia is characterized by a high concentration of lipids, causing a milky

appearance in the sample. Both are common preanalytical errors that can significantly affect

the accuracy of ALT measurements.

Hemolysis interferes with ALT measurement through several mechanisms:

Spectral Interference: Hemoglobin released from lysed red blood cells absorbs light at

wavelengths commonly used in photometric assays for ALT (e.g., 340-500 nm), leading to

inaccurate results.

Chemical Interference: Substances released from red blood cells can participate in the

chemical reactions of the assay, altering the expected outcome.
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Release of Intracellular ALT: Red blood cells contain higher concentrations of ALT than

serum or plasma. Their rupture can falsely elevate the measured ALT levels.

Lipemia interferes with ALT measurement primarily through:

Light Scattering: The turbidity caused by lipid particles scatters light in spectrophotometric

assays, which can lead to falsely increased or decreased ALT values depending on the

specific methodology.

Volume Displacement: An excess of lipids can reduce the aqueous portion of the sample,

leading to a dilution effect and a falsely lower measured concentration of analytes like ALT.

Q2: How can I detect hemolysis and lipemia in my samples?

A2: Both visual and automated methods can be used for detection.

Visual Inspection: Hemolysis imparts a pink to red color to serum or plasma, while lipemia

results in a turbid or milky appearance. However, visual assessment is subjective and may

fail to detect low levels of interference.

Automated Serum Indices: Modern chemistry analyzers are equipped to automatically detect

and quantify hemolysis (H-index) and lipemia (L-index) by measuring light absorbance at

multiple wavelengths. This provides a standardized and objective measure of sample quality.

Q3: What are the acceptable limits for hemolysis and lipemia in ALT assays?

A3: Acceptance criteria are highly dependent on the specific analyzer, reagents, and analytical

method employed. It is essential to consult the manufacturer's specifications for your particular

assay. As a general guideline, many laboratories will suppress results from samples with high

H- or L-indices. For instance, some studies suggest that ALT results should not be reported if

the qualitative lipemia flag is high (e.g., ≥3+).

Q4: What should I do if my sample is hemolyzed or lipemic?

A4: The most reliable solution is to request a new sample, ensuring that proper collection and

handling procedures are followed to prevent the issue from recurring. If a new sample cannot

be obtained, certain mitigation strategies may be considered.
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For Hemolyzed Samples: There are no reliable methods to correct for the effects of

hemolysis on ALT activity. Therefore, sample recollection is strongly advised.

For Lipemic Samples:

High-Speed Centrifugation/Ultracentrifugation: This is the most common and effective

method for physically removing lipids from the sample.

Lipid-Clearing Agents: These chemical agents can be used to precipitate lipids, which are

then removed by centrifugation. It is critical to validate that the agent itself does not

interfere with the ALT assay.

Sample Dilution: Diluting the sample may reduce the interference, but it also lowers the

analyte concentration, which could fall below the assay's limit of detection.

Troubleshooting Guides
Issue 1: The analyzer has flagged my sample for hemolysis (high H-index), and the ALT result

is unexpectedly high.

Question: Why is the ALT result elevated, and is it valid?

Answer: The elevated ALT is likely a false increase due to the release of ALT from ruptured

red blood cells, which contain a higher concentration of this enzyme than serum. Spectral

interference from hemoglobin can also contribute to the inaccuracy. The result should not be

considered a true reflection of liver function and should not be reported. The European

Federation of Clinical Chemistry and Laboratory Medicine (EFLM) recommends suppressing

all clinical chemistry results if the cell-free hemoglobin concentration exceeds 10 g/L.

Troubleshooting Steps:

Do not report the result.

Request a new sample. Advise on proper phlebotomy techniques to prevent hemolysis,

such as using an appropriate needle size, avoiding prolonged tourniquet application, and

ensuring gentle mixing of blood collection tubes.
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If a new sample is unobtainable, the result must be canceled, and a comment should be

added to the report indicating that the sample was hemolyzed and the result is unreliable.

Issue 2: My sample is flagged for lipemia (high L-index), and the ALT result appears

unexpectedly low.

Question: Why is the ALT result low, and how can I obtain an accurate measurement?

Answer: Severe lipemia can cause a negative interference in some ALT assays, leading to

falsely decreased results. This can be due to light scattering and volume displacement

effects.

Troubleshooting Steps:

Do not report the initial result.

Remove lipid interference. The recommended method is high-speed centrifugation or

ultracentrifugation to separate the lipid layer. After centrifugation, carefully collect the clear

infranatant for analysis.

As an alternative, a lipid-clearing agent may be used, but it must be validated for your

specific ALT assay.

Re-analyze the cleared sample. If the result is now within a clinically plausible range, it

can be reported with a comment detailing the mitigation procedure used.

If the interference cannot be resolved, request a new sample collected after the patient

has fasted for at least 12 hours to reduce the blood lipid content.

Issue 3: I am developing a new drug that may induce hemolysis or lipemia. How can I assess

the potential interference with ALT measurements in my preclinical studies?

Question: What experimental procedures can I use to evaluate the impact of hemolysis and

lipemia on my ALT assays?

Answer: You should conduct interference studies by spiking your sample matrix (e.g., animal

or human plasma) with known quantities of a hemolysate or a synthetic lipid emulsion (e.g.,
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Intralipid) to simulate these conditions. This will enable you to quantify the effect of varying

levels of interference on your ALT measurements.

Experimental Approach:

Prepare sample pools with low, medium, and high ALT activities.

For hemolysis interference: Prepare a hemolysate from red blood cells of the same

species. Add increasing amounts of this hemolysate to your sample pools and measure

the resulting ALT activity.

For lipemia interference: Use a commercial lipid emulsion (e.g., 20% Intralipid) to spike

your sample pools to achieve a range of lipid concentrations. Measure the ALT activity in

each spiked sample.

Analyze the data: Plot the measured ALT activity against the interferent concentration

(hemoglobin for hemolysis, triglycerides for lipemia). Determine the concentration at which

the interference becomes significant (e.g., >10% deviation from the baseline value).

For detailed, step-by-step instructions, refer to the experimental protocols provided below.

Data Presentation
Table 1: Quantitative Effect of Hemolysis on ALT Measurement

Hemoglobin
Concentration (g/L)

Approximate H-
Index

Typical %
Interference in ALT

Predominant
Direction of
Interference

< 0.5 < 50 Minimal -

0.5 - 1.0 50 - 100 Variable
Often not clinically

significant

1.0 - 2.5 100 - 250 Potentially Significant
Variable (Increase or

Decrease)

2.5 - 4.5 250 - 450 Significant Likely Increase

> 10.0 > 1000 Unacceptable Suppress Result
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Disclaimer: The exact interference depends on the analytical method and instrument. This table

provides a general guideline based on published data.

Table 2: Quantitative Effect of Lipemia on ALT Measurement

Triglyceride
Concentration
(mg/dL)

Approximate L-
Index

Typical %
Interference in ALT

Predominant
Direction of
Interference

< 300 < 30 Minimal -

400 ~40 Variable
Negative at low ALT,

Positive at high ALT

1000 ~100 Significant Positive

2000 ~200 Significant Positive

> 2100 > 210 Significant Positive

Disclaimer: The interference from lipemia can be complex and may vary with the baseline ALT

concentration. This table summarizes findings from studies using Intralipid.

Experimental Protocols
Protocol 1: Assessment of Hemolysis Interference on ALT Measurement

Objective: To quantify the effect of hemolysis on the accuracy of ALT measurement.

Materials:

Pooled serum or plasma from the relevant species.

Whole blood from the same species collected in an appropriate anticoagulant.

Clinical chemistry analyzer and corresponding ALT reagents.

Spectrophotometer.

Centrifuge.
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Calibrated pipettes and sterile consumables.

Methodology:

1. Preparation of Hemolysate:

1. Centrifuge the whole blood at 2,000 x g for 10 minutes.

2. Aspirate and discard the plasma and buffy coat.

3. Wash the red blood cells (RBCs) three times with 0.9% saline, removing the

supernatant after each wash.

4. Lyse the washed RBCs by adding an equal volume of deionized water (osmotic shock)

or by performing three freeze-thaw cycles.

5. Centrifuge the lysate at 10,000 x g for 15 minutes to pellet the RBC stroma.

6. Carefully collect the supernatant (hemolysate).

7. Measure the hemoglobin concentration in the hemolysate.

2. Preparation of Test Samples:

1. Prepare a baseline serum/plasma pool with a known ALT activity.

2. Create a set of samples by spiking the baseline pool with increasing volumes of the

hemolysate to achieve final hemoglobin concentrations ranging from 0 to 10 g/L.

3. Measurement and Analysis:

1. Measure the ALT activity in each spiked sample.

2. Calculate the percentage difference in ALT activity for each sample relative to the non-

spiked baseline sample.

3. Plot the percentage interference against the hemoglobin concentration to establish an

interference curve.
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Protocol 2: Assessment of Lipemia Interference on ALT Measurement

Objective: To quantify the effect of lipemia on the accuracy of ALT measurement.

Materials:

Pooled serum or plasma.

20% Intralipid emulsion or a similar commercial synthetic lipid product.

Clinical chemistry analyzer and corresponding ALT reagents.

Calibrated pipettes and sterile consumables.

Methodology:

1. Preparation of Test Samples:

1. Prepare a baseline serum/plasma pool with a known ALT activity.

2. Spike the baseline pool with increasing volumes of 20% Intralipid to create samples with

final triglyceride concentrations ranging from approximately 300 to 2000 mg/dL.

2. Measurement and Analysis:

1. Measure the ALT activity in each spiked sample.

2. If available on your analyzer, record the L-index for each sample.

3. Calculate the percentage difference in ALT activity for each sample relative to the non-

spiked baseline sample.

4. Plot the percentage interference against the triglyceride concentration or the L-index.

Mandatory Visualization
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[https://www.benchchem.com/product/b12087391#interference-of-hemolysis-and-lipemia-on-
alt-measurement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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